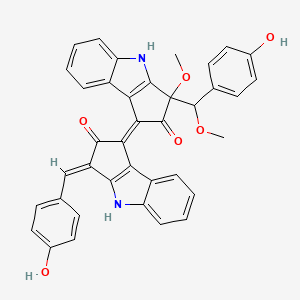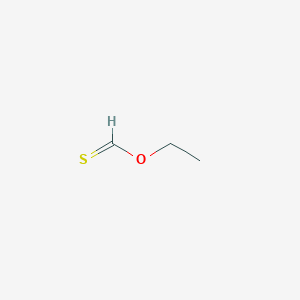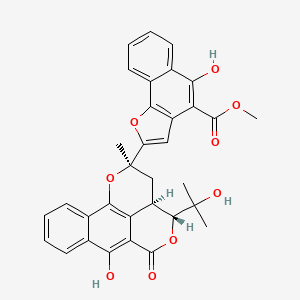
红心苷
描述
Rubicordifolin is a flavonoid compound found in the bark of Rubiaceae family trees, such as the Rubi cordifolia species. It is a naturally occurring compound with a wide range of potential applications. In recent years, it has been studied for its potential therapeutic effects and has been found to have anti-inflammatory, anti-bacterial, anti-tumor and anti-oxidant properties.
科学研究应用
药学研究
红心苷在体外表现出细胞毒性,表明其在癌症研究中的潜在用途 。它已针对各种癌细胞系进行了测试,包括中国仓鼠肺成纤维细胞、人鼻咽癌和淋巴细胞白血病细胞,显示出显着的细胞毒性活性。这表明它有潜力成为开发新型抗癌药物的先导化合物。
药理学研究
除了细胞毒性作用外,红心苷可能还有其他药理学意义。 可以研究其潜在的抗炎、抗氧化或抗血小板聚集作用,从而有助于开发新的治疗剂 .
作用机制
Rubicordifolin is a natural product that is produced by Rubia cordifolia, a plant of the family Rubiaceae . This compound has been shown to have cytotoxic properties in vitro .
Target of Action
It has been shown to exhibit cytotoxic activities when tested in vitro against chinese hamster lung fibroblasts, human nasopharynx carcinomas, and lymphocytic leukemia cells . This suggests that it may target cellular components or processes that are critical for cell survival and proliferation.
Mode of Action
Its cytotoxic properties suggest that it may interact with its targets in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
It has been hypothesized that the dimerization of the two naphthoquinone units yields rubicordifolin . Naphthoquinones can be traced back to the shikimate pathway in plants . This suggests that Rubicordifolin may affect the shikimate pathway and its downstream effects.
Result of Action
Rubicordifolin has been shown to exhibit cytotoxic activities when tested in vitro . This suggests that the molecular and cellular effects of Rubicordifolin’s action may include the inhibition of cell growth and the induction of cell death.
生化分析
Biochemical Properties
Rubicordifolin plays a significant role in biochemical reactions, particularly due to its cytotoxic properties. It interacts with various enzymes, proteins, and other biomolecules. Studies have shown that rubicordifolin exhibits cytotoxic activities against Chinese hamster lung fibroblasts, human nasopharynx carcinomas, and lymphocytic leukemia cells . The interactions of rubicordifolin with these cells suggest that it may inhibit certain enzymes or proteins essential for cell survival, leading to cell death.
Cellular Effects
Rubicordifolin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The cytotoxic properties of rubicordifolin have been demonstrated in vitro, where it exhibited significant cytotoxic activities against different cancer cell lines . This suggests that rubicordifolin may interfere with critical cellular processes, leading to cell death.
Molecular Mechanism
The molecular mechanism of rubicordifolin involves its interaction with biomolecules at the molecular level. It is hypothesized that rubicordifolin exerts its effects through binding interactions with specific enzymes or proteins, leading to enzyme inhibition or activation . These interactions may result in changes in gene expression, ultimately affecting cellular function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rubicordifolin have been observed to change over time. Studies have shown that rubicordifolin is relatively stable, but its cytotoxic effects can vary depending on the duration of exposure . Long-term exposure to rubicordifolin in in vitro studies has demonstrated sustained cytotoxic effects, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of rubicordifolin vary with different dosages in animal models. Studies have shown that at lower doses, rubicordifolin exhibits cytotoxic effects without significant toxicity . At higher doses, rubicordifolin can cause adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Rubicordifolin is involved in various metabolic pathways, including interactions with enzymes and cofactors. Although the exact metabolic pathways of rubicordifolin have not been fully elucidated, it is hypothesized that it may undergo biotransformation through oxidation, reduction, and conjugation reactions . These metabolic processes may influence the bioavailability and efficacy of rubicordifolin.
Transport and Distribution
Rubicordifolin is transported and distributed within cells and tissues through various mechanisms. It is likely that rubicordifolin interacts with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of rubicordifolin within cells may play a crucial role in its cytotoxic effects.
Subcellular Localization
The subcellular localization of rubicordifolin is essential for its activity and function. It is hypothesized that rubicordifolin may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of rubicordifolin within cells may influence its interactions with biomolecules and its overall cytotoxic effects.
属性
IUPAC Name |
methyl 5-hydroxy-2-[(12R,13R,15R)-8-hydroxy-12-(2-hydroxypropan-2-yl)-15-methyl-10-oxo-11,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8-pentaen-15-yl]benzo[g][1]benzofuran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O9/c1-32(2,38)29-20-14-33(3,42-28-18-12-8-6-10-16(18)26(35)24(22(20)28)31(37)41-29)21-13-19-23(30(36)39-4)25(34)15-9-5-7-11-17(15)27(19)40-21/h5-13,20,29,34-35,38H,14H2,1-4H3/t20-,29-,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRMYBQJYWXBR-CXUYDDCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(OC(=O)C3=C(C4=CC=CC=C4C(=C23)O1)O)C(C)(C)O)C5=CC6=C(O5)C7=CC=CC=C7C(=C6C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]2[C@@H](OC(=O)C3=C(C4=CC=CC=C4C(=C23)O1)O)C(C)(C)O)C5=CC6=C(O5)C7=CC=CC=C7C(=C6C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O9 | |
| Record name | Rubicordifolin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubicordifolin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030377 | |
| Record name | Rubicordifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849699-55-4 | |
| Record name | Naphtho[1,2-b]furan-4-carboxylic acid, 5-hydroxy-2-[(2R,3aR,4R)-2,3,3a,6-tetrahydro-7-hydroxy-4-(1-hydroxy-1-methylethyl)-2-methyl-6-oxo-4H-benzo[h]pyrano[3,4,5-de]-1-benzopyran-2-yl]-, methyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849699-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubicordifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849699554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubicordifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBICORDIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCR8BY5KW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



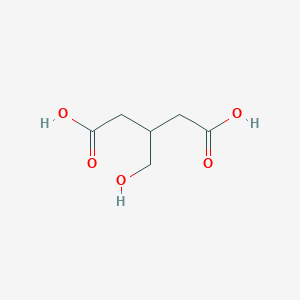


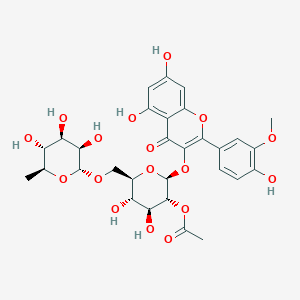
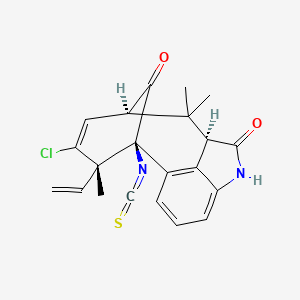
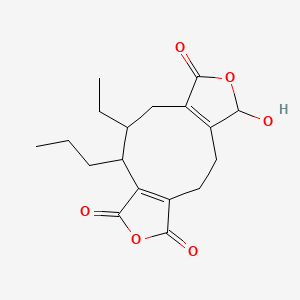
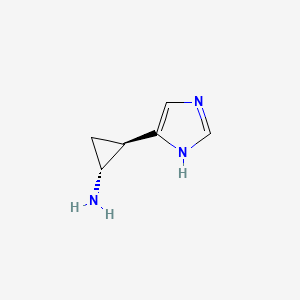
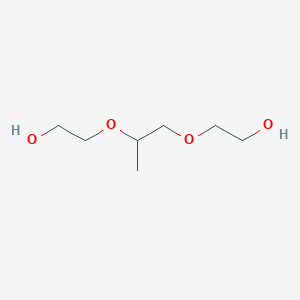
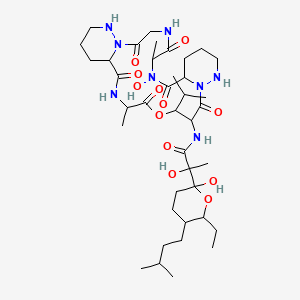
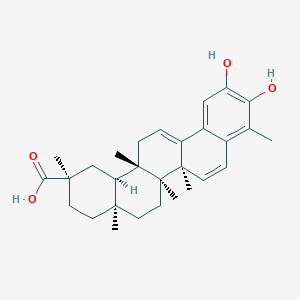

![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)
